2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cheminformatics Medicinal Chemistry Drug Discovery

2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic small molecule within the chromeno[2,3-d]pyrimidine-4,5-dione class, registered as an Enamine screening compound (ID T5235952) within the Molecular Libraries Small Molecule Repository (MLSMR). This class is associated with a broad spectrum of biological activities, including antimicrobial, cytotoxic, and kinase inhibition profiles ,.

Molecular Formula C25H24N2O4
Molecular Weight 416.477
CAS No. 883955-52-0
Cat. No. B2615352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS883955-52-0
Molecular FormulaC25H24N2O4
Molecular Weight416.477
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5CCCCC5
InChIInChI=1S/C25H24N2O4/c1-15-8-10-17(11-9-15)27-23(16-6-4-3-5-7-16)26-24-21(25(27)29)22(28)19-13-12-18(30-2)14-20(19)31-24/h8-14,16H,3-7H2,1-2H3
InChIKeySSZCSKOAMAQRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883955-52-0): A Class-Level Evidence Baseline


2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic small molecule within the chromeno[2,3-d]pyrimidine-4,5-dione class, registered as an Enamine screening compound (ID T5235952) within the Molecular Libraries Small Molecule Repository (MLSMR) [1]. This class is associated with a broad spectrum of biological activities, including antimicrobial, cytotoxic, and kinase inhibition profiles [2], [3]. This compound's specific structural features, namely the combination of a 2-cyclohexyl, 8-methoxy, and 3-(p-tolyl) substitution pattern, are not found in any publicly available primary literature, positioning it as a structurally unique candidate within its scaffold for scientific exploration.

Structurally unique 2-cyclohexyl-8-methoxy-3-(p-tolyl) substitution pattern
No primary literature — a novel scaffold for exploratory screening campaigns
Class-level antimicrobial, cytotoxic, and kinase inhibition profiles reported

Procurement Risks of Generic Substitution for 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Defining the Differentiation Gap


The chromeno[2,3-d]pyrimidine scaffold is not a generic entity; biological outcomes are acutely sensitive to substitution patterns [1]. While class-level data shows that simple 2-alkyl or 3-phenyl derivatives can possess modest activity, the closest existing analogs—specifically the des-8-methoxy variant (CAS 896077-65-9) and the 2-methyl variant (CAS 883955-56-4)—are predicted to have significantly divergent steric and electronic properties [2], [3]. Substitution of the 2-cyclohexyl group in 883955-52-0 with a methyl group (as in 883955-56-4) alters ring size and lipophilicity, which are known drivers of kinase selectivity and CYP450 metabolism in related heterocycles [3]. Therefore, interchanging these analogs without data assumes a false functional equivalence, directly undermining experimental reproducibility and target selectivity in any screening campaign.

Des-8-methoxy analog (CAS 896077‑65‑9)
Absent 8‑methoxy group removes one H‑bond acceptor; may significantly alter target binding and selectivity profile.
2‑Methyl analog (CAS 883955‑56‑4)
Replacement of cyclohexyl with methyl reduces lipophilicity; may shift membrane permeability and metabolic stability profiles.

Quantitative Differentiation Guide: 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione vs. Closest Analogs


Structural Uniqueness: Atom-by-Atom Comparison with Closest Commercial Analog (CAS 896077-65-9)

A direct structural comparison reveals that the most commercially similar analog, 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896077-65-9), lacks the 8-methoxy group present on 883955-52-0 . This quantitative difference of one methoxy group (exact mass difference = 29.0265 Da, derived from formula difference C25H24N2O4 vs. C24H22N2O3) introduces a hydrogen bond acceptor at the 8-position, which is a critical determinant for binding site occupancy in ATP-competitive pockets such as CDK8 or CYP isoforms according to class-level SAR [1].

Structural Differentiation
Cross-study comparable
ΔMW +30.0 g/mol / ΔHBA +1
Additional H‑bond acceptor may shift target engagement profile.
8‑methoxy vs. des‑methoxy; ATP‑competitive pocket context.
Cheminformatics Medicinal Chemistry Drug Discovery

Physicochemical Divergence: Lipophilicity Shift Between Cyclohexyl and Methyl Analogs (CAS 883955-56-4)

The substitution of the 2-cyclohexyl group in 883955-52-0 for a 2-methyl group in 8-methoxy-2-methyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883955-56-4) results in a significant calculated lipophilicity increase . This difference is quantifiable through the heavy atom count and expected LogP shift. For a 15-atom cyclohexyl versus a 1-atom methyl group, the AlogP contribution difference is estimated to be approximately +1.8 units [1].

Lipophilicity Shift
Class‑level inference
ΔAlogP ≈ +1.8
Estimated logP increase may affect membrane permeability and CNS exposure.
Fragment‑based calculation; compare 2‑cyclohexyl vs. 2‑methyl.
ADME Physical Chemistry Drug Design

Kinase Selectivity Potential: Scaffold-Based Prediction of CDK8 Inhibition vs. CYP Off-Target Activity

The chromeno[2,3-d]pyrimidine scaffold has demonstrated potent inhibition of CDK8/Cyclin C (IC50 = 2 nM) and CYP2D6 (IC50 = 10,000 nM) in chemogenomic datasets for related analogs [1]. While direct data for 883955-52-0 is absent, the >5000-fold selectivity window between these targets observed in scaffold analogs suggests that the unique 2-cyclohexyl-8-methoxy substitution pattern could further modulate this selectivity ratio.

Kinase Selectivity Window
Class‑level inference
Selectivity Index >5000 (CDK8 vs. CYP2D6)
Class‑level scaffold profile supports kinase‑focused screening prioritization.
Data from related chromeno[2,3‑d]pyrimidines; direct data pending.
Kinase Profiling Chemical Biology Oncology

Evidence-Backed Application Scenarios for Procuring 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione


Diversity-Oriented Kinase Screening Library Enrichment

Based on the structurally verified unique 8-methoxy group (ΔHBA = +1 vs. analog 896077-65-9) [1] and the class-level CDK8 potency signal [2], this compound is well-suited for inclusion in kinase-focused screening decks. Its structural features allow for the exploration of an ATP-binding pocket's hydrogen-bonding capacity, offering a dimension of chemical diversity not addressed by des-methoxy analogs.

CNS Penetration Probe Design

With an estimated AlogP gain of +1.8 units over the 2-methyl analog (883955-56-4) due to the 2-cyclohexyl substitution [1], this compound is a rational procurement choice for projects requiring increased lipophilicity to cross the blood-brain barrier. This property enables its use as a chemical probe for central nervous system targets.

Structure-Activity Relationship (SAR) Studies on CYP Selectivity

The class-level CYP inhibition data suggests a clean window against CYP2D6 (IC50 = 10,000 nM) for related scaffolds [1]. Procuring 883955-52-0 allows for systematic SAR investigations to determine how the cyclohexyl and methoxy substituents influence individual CYP isoform inhibition profiles, supporting toxicogenomic or DMPK optimization projects.

NF-κB Pathway Inhibitor Lead Generation

The chromeno[2,3-d]pyrimidine core is a privileged structure for inhibiting NF-κB, as evidenced by patent-protected analogs [1]. The unique substitution pattern of 883955-52-0 provides a novel molecular vector for lead optimization, allowing researchers to avoid prior art while leveraging a validated mechanism of action.

Application
Selection Property
Validation Focus
Kinase‑focused screening library enrichment
Unique 8‑methoxy substitution
ATP‑binding pocket hydrogen‑bonding capacity
CNS penetration probe design
Cyclohexyl‑driven lipophilicity
CNS exposure model validation
CYP selectivity SAR studies
Scaffold‑derived CYP window
CYP isoform inhibition profiling
NF‑κB pathway inhibitor lead generation
Privileged chromeno[2,3‑d]pyrimidine core
NF‑κB pathway inhibition optimization
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